5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming biaryl systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazole ring.
Scientific Research Applications
5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the bromo and chloro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic acid: This compound shares the bromo and chloro substituents on the phenyl ring but differs in its overall structure and functional groups.
Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate: Another related compound with similar substituents but different chemical properties.
Uniqueness
5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine is unique due to its specific pyrazole core structure combined with the bromo and chloro substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Overview of Pyrazole Derivatives
Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The pyrazole nucleus serves as a scaffold for the development of various therapeutic agents. Notably, modifications to this scaffold can significantly enhance its pharmacological efficacy and selectivity against specific targets .
Structure and Synthesis
The compound this compound can be synthesized through various synthetic routes involving arylhydrazines and appropriate electrophiles. The presence of bromine and chlorine substituents on the phenyl ring is believed to influence the compound's reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity with IC50 values in the micromolar range:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | 26 | |
Related Pyrazole Derivative | HepG2 | 0.28 | |
Other Derivative | Raji | 25.2 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and inhibition of key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific studies reported:
- Inhibition of TNF-α: Up to 85% at 10 µM concentration.
- Inhibition of IL-6: Up to 93% at the same concentration .
These findings indicate that this compound could be a candidate for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds structurally related to this compound have demonstrated activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 40 µg/mL |
Escherichia coli | 40 µg/mL |
These results support the potential use of this compound in developing new antimicrobial agents .
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Case Study on Anticancer Efficacy : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substituents significantly affected their anticancer activity. One derivative exhibited an IC50 value as low as 0.19 µM against melanoma cells .
- Study on Anti-inflammatory Properties : Research demonstrated that certain pyrazole derivatives effectively reduced edema in animal models comparable to established anti-inflammatory drugs like indomethacin .
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
InChI Key |
YFWKTTPSQMEQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=NN2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.